molecular formula C12H4F6 B13893251 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene CAS No. 41860-46-2

1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene

Cat. No.: B13893251
CAS No.: 41860-46-2
M. Wt: 262.15 g/mol
InChI Key: GJEWKLJUCIECPJ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- is an organic compound with the molecular formula C12H4F6. It consists of two benzene rings connected by a single bond, with six fluorine atoms substituted at the 2, 2’, 4, 4’, 6, and 6’ positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include halogenated biphenyls or nitro-biphenyls.

    Oxidation: Products include biphenyl quinones.

    Reduction: Products include biphenyl diols.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- is unique due to its specific substitution pattern with six fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability, resistance to oxidation, and unique reactivity make it valuable in applications where other biphenyl derivatives may not be suitable .

Properties

CAS No.

41860-46-2

Molecular Formula

C12H4F6

Molecular Weight

262.15 g/mol

IUPAC Name

1,3,5-trifluoro-2-(2,4,6-trifluorophenyl)benzene

InChI

InChI=1S/C12H4F6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H

InChI Key

GJEWKLJUCIECPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)F)F)F)F

Origin of Product

United States

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